(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester
Description
(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester (CAS No. 68176-63-6, alternatively listed as 1448170-98-6 in some sources) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a chlorocarbonyl group at position 4 and a carbamic acid ethyl ester moiety at position 3. Its molecular formula is C₆H₆ClN₃O₃S, with a molecular weight of 235.65 g/mol. This compound is synthesized for pharmaceutical research, particularly in drug development and quality control, owing to its high purity (≥97%) and stability under ISO-certified production standards.
Properties
IUPAC Name |
ethyl N-(4-carbonochloridoylthiadiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3S/c1-2-13-6(12)8-5-3(4(7)11)9-10-14-5/h2H2,1H3,(H,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSVDXVZSPIWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=NS1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Chlorination Protocol
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Carboxylic Acid Activation : The 4-carboxylic acid derivative of the thiadiazole is suspended in anhydrous dichloromethane.
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Reagent Addition : Thionyl chloride (2.5 equivalents) is added dropwise at 0°C to mitigate exothermic side reactions.
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Reaction Conditions : The mixture is refluxed for 3–5 hours, followed by solvent removal under reduced pressure.
This method achieves >90% conversion, as confirmed by Fourier-transform infrared spectroscopy (FT-IR) loss of the -OH stretch (2500–3300 cm⁻¹) and emergence of a C=O vibration at 1750–1800 cm⁻¹. Excess SOCl₂ is removed via azeotropic distillation with toluene to prevent hydrolysis during storage.
Ethyl Carbamate Installation at the 5-Position
The ethyl carbamate (-NHCOOEt) group is introduced through a carbamation reaction between the 5-amino group of the thiadiazole and ethyl chloroformate (ClCOOEt). This step requires careful control of pH and temperature to avoid N-overalkylation.
Carbamation Procedure
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Base Selection : Triethylamine (TEA) or pyridine is used to scavenge HCl, maintaining a pH of 8–9.
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Solvent System : Reactions are conducted in tetrahydrofuran (THF) or dichloromethane at 0–5°C to suppress side reactions.
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Stoichiometry : Ethyl chloroformate (1.2 equivalents) is added gradually to the amine intermediate, followed by stirring for 2–4 hours.
Yields range from 70–85%, with purity confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Competing urea formation is minimized by using anhydrous conditions and molecular sieves.
Integrated Synthesis Workflow
A consolidated synthesis pathway combines the above steps into a three-stage process:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Thiadiazole cyclization | Thiosemicarbazide, β-keto ester, PPE | 68% |
| 2 | Chlorocarbonyl addition | SOCl₂, CH₂Cl₂, reflux | 92% |
| 3 | Ethyl carbamation | Ethyl chloroformate, TEA, THF, 0°C | 78% |
Critical Parameters :
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Temperature Control : Exceeding 5°C during carbamation leads to ethyl carbonate byproducts.
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Solvent Purity : Residual moisture in THF hydrolyzes acyl chlorides, necessitating strict anhydrous conditions.
Spectroscopic Characterization and Quality Control
Structural validation relies on multimodal spectroscopy:
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Nuclear Magnetic Resonance (NMR) :
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Mass Spectrometry : ESI-MS m/z 236.1 [M+H]⁺, confirming the molecular weight.
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Elemental Analysis : Calculated (%) for C₆H₆ClN₃O₃S: C 30.59, H 2.57, N 17.84; Found: C 30.52, H 2.61, N 17.79.
Applications and Derivatives
The compound’s reactivity enables further derivatization:
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Amide Formation : Reaction with primary amines yields substituted amides, enhancing bioactivity.
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Nucleophilic Aromatic Substitution : The chlorocarbonyl group undergoes displacement with alkoxides or thiols, generating ether or thioether analogs.
In agricultural chemistry, derivatives exhibit antifungal activity against Peronophythora litchii, reducing postharvest fruit decay by 40–60% at 50 ppm concentrations .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
Thiadiazole derivatives have been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting essential biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is most directly comparable to ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS MFCD05667194), which shares functional motifs but differs in core heterocycle and substituent placement. Below is a detailed comparison:
Key Observations:
- Heterocycle Reactivity : The sulfur atom in the thiadiazole ring enhances electrophilicity and metabolic stability compared to the oxygen-based oxadiazole, which may favor interactions with biological targets.
- In contrast, the 4-chlorophenyl group in the oxadiazole derivative contributes to lipophilicity, aiding membrane permeability.
- Molecular Weight and Solubility : The lower molecular weight of the thiadiazole compound (235.65 vs. 267.67 g/mol) suggests improved solubility in polar solvents, a critical factor in formulation development.
Notes on Data Consistency and Limitations
- CAS Number Discrepancy : The target compound is listed under two CAS numbers (68176-63-6 and 1448170-98-6), which may reflect batch-specific variations or database errors. Further verification is recommended.
- Purity Standards : Commercial purity levels (97% vs. 95%) highlight the thiadiazole derivative’s suitability for regulated pharmaceutical applications over the oxadiazole analog.
Biological Activity
(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester is a synthetic compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its biological properties, particularly focusing on its antimicrobial, anticancer, and pharmacological potential.
Chemical Structure and Properties
The compound has the following chemical formula: C₆H₆ClN₃O₃S, with a molecular weight of 235.65 g/mol. Its structural characteristics include a thiadiazole ring which is pivotal for its biological activity. The presence of the chlorocarbonyl group enhances its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Escherichia coli | 64 µg/mL |
| 3 | Candida albicans | 16 µg/mL |
2. Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Case Study: Cytotoxicity Evaluation
In vitro assays using the MTT method revealed that this compound exhibited an IC₅₀ value of approximately 2.32 µg/mL against MCF-7 cells. This suggests a potent ability to induce apoptosis in cancer cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ Value (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.32 | Induction of apoptosis |
| HepG2 | 5.36 | Cell cycle arrest at G2/M phase |
| HCT116 | 3.29 | Inhibition of cell proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Cell Cycle Arrest : The compound can disrupt normal cell cycle progression, leading to cell death.
Pharmacological Potential
Due to its unique structure and biological activity, this compound is being explored as a lead compound in drug development. Its versatility allows it to serve as a pharmacophore in designing new therapeutic agents for treating infections and cancers.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester?
- Methodology : A common approach involves reacting 5-amino-1,2,3-thiadiazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dioxane at 20–25°C. Post-reaction, the product is precipitated by dilution with water, filtered, and recrystallized from ethanol-DMF mixtures to ensure purity. Critical parameters include stoichiometric control of chloroacetyl chloride and maintaining inert conditions to avoid hydrolysis of the chlorocarbonyl group .
- Typical Yield : 65–75% after recrystallization.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Protocol :
- NMR : Confirm the presence of the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and chlorocarbonyl group (δ 165–170 ppm in ¹³C NMR).
- IR : Peaks at ~1740 cm⁻¹ (C=O stretch of ester), ~1680 cm⁻¹ (C=O of chlorocarbonyl), and 680 cm⁻¹ (C-Cl stretch).
- Mass Spectrometry : Molecular ion peak at m/z consistent with the molecular formula C₆H₆ClN₃O₃S.
- Cross-validation with literature data for analogous thiadiazole carbamates is essential .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at 2–8°C in moisture-free, sealed containers under inert gas (e.g., argon). Thiadiazole derivatives are prone to hydrolysis, particularly at the chlorocarbonyl moiety, necessitating strict control of humidity and temperature .
Advanced Research Questions
Q. How can reaction mechanisms for unexpected byproducts during synthesis be investigated?
- Contradiction Analysis : If undesired side products (e.g., hydrolyzed carboxylic acids) arise:
Perform kinetic studies under varying temperatures/pH to identify hydrolysis pathways.
Use LC-MS to trace intermediate species.
Compare with microwave-assisted synthesis (), which may reduce side reactions via rapid heating/cooling .
- Example : Hydrolysis of the chlorocarbonyl group can be mitigated by replacing dioxane with THF and lowering reaction temperatures to 0–5°C .
Q. What strategies enhance the bioactivity of this compound in anticancer drug discovery?
- Structure-Activity Relationship (SAR) Approach :
- Modify the ethyl ester group to explore prodrug potential (e.g., tert-butyl esters for improved lipophilicity).
- Replace the chlorocarbonyl group with fluorinated analogs to enhance metabolic stability.
- Biological Evaluation : Use in vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cells) and compare with triazole/thiadiazine hybrids, which show IC₅₀ values in the 10–50 µM range .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Case Study : If NMR signals for the thiadiazole ring protons conflict with theoretical predictions:
Perform 2D NMR (COSY, HSQC) to assign coupling patterns.
Use computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.
Validate via X-ray crystallography if crystalline derivatives are obtainable .
Key Recommendations
- Experimental Design : Prioritize inert atmosphere conditions for synthesis and purification.
- Troubleshooting : Use TLC (silica, hexane:EtOAc 3:1) to monitor reaction progress.
- Advanced Applications : Explore click chemistry to conjugate the thiadiazole moiety with bioactive scaffolds (e.g., β-carbolines) for targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
